REACTION_CXSMILES
|
C(OC(C)C=CC1C=CC([C:14]2[N:19]=[CH:18][C:17]([O:20][CH2:21][CH3:22])=[CH:16][N:15]=2)=CC=1)(=O)C.C>[Pd].O1CCCC1>[CH2:21]([O:20][C:17]1[CH:16]=[N:15][CH:14]=[N:19][CH:18]=1)[CH3:22]
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Name
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2-[4-(3-acetoxy-1-butenyl)phenyl]-5-ethoxypyrimidine
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Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C=CC1=CC=C(C=C1)C1=NC=C(C=N1)OCC)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC=1C=NC=NC1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |